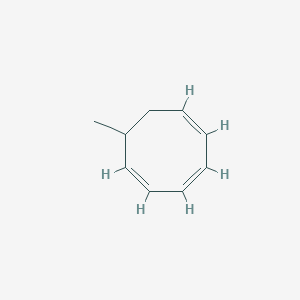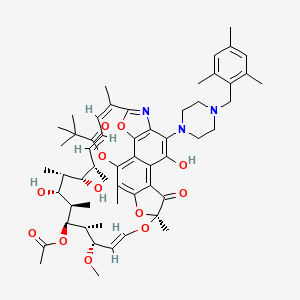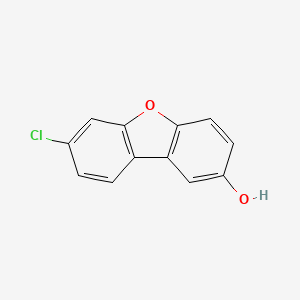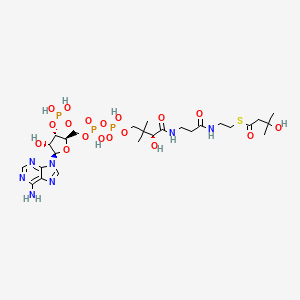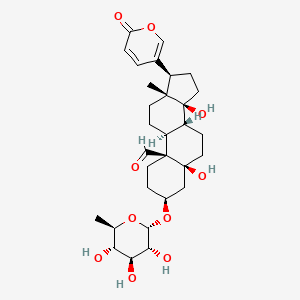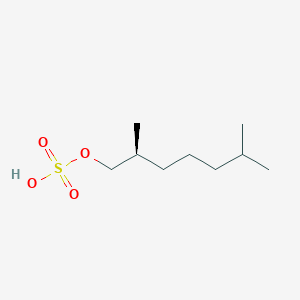
(2S)-2,6-dimethylheptyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6-dimethylheptyl hydrogen sulfate is the (S)-enantiomer of 2,6-dimethylheptyl hydrogen sulfate. It is a conjugate acid of a (2S)-2,6-dimethylheptyl sulfate. It is an enantiomer of a (2R)-2,6-dimethylheptyl hydrogen sulfate.
Wissenschaftliche Forschungsanwendungen
Marine Biology and Ecology
(2S)-2,6-Dimethylheptyl hydrogen sulfate has been identified in marine organisms, such as ascidians. In a study by Rosa et al. (1997), this compound was isolated from a marine ascidian and analyzed for its cytotoxicity. It demonstrated cytotoxic effects in certain bioassays, suggesting potential ecological roles or applications in understanding marine biodiversity and chemical ecology (Rosa et al., 1997).
Biochemical Research
In biochemical research, understanding the pathways and mechanisms of related compounds is crucial. For example, studies on hydrogen sulfide (H2S) pathways, to which this compound is structurally related, have been conducted. Brancaleone et al. (2016) explored how d-Penicillamine, a structurally similar compound to cysteine, impacts the H2S pathway, highlighting the importance of structural analogs in biochemical research (Brancaleone et al., 2016).
Pharmacological Research
Although excluding direct drug use and dosage, the understanding of this compound's role in broader pharmacological contexts is valuable. Bełtowski (2015) discussed the significance of hydrogen sulfide in pharmacology, providing insight into how structurally related compounds might be studied for their physiological roles and therapeutic potential (Bełtowski, 2015).
Environmental and Health Implications
Research into compounds like this compound can have environmental and health implications. Attene-Ramos et al. (2007) studied hydrogen sulfide's genotoxicity, which could provide a framework for understanding the environmental and health impacts of structurally or functionally related compounds (Attene-Ramos et al., 2007).
Eigenschaften
Molekularformel |
C9H20O4S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
[(2S)-2,6-dimethylheptyl] hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
LICTUMJMBMBMQH-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)COS(=O)(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
![6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole](/img/structure/B1251443.png)

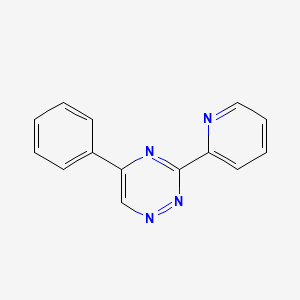

![(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1251447.png)

